Iodotamoxifen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

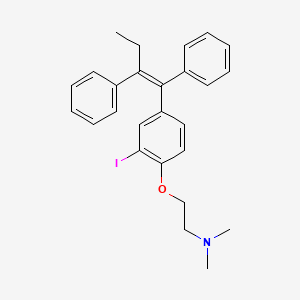

Iodotamoxifen, also known as this compound, is a useful research compound. Its molecular formula is C26H28INO and its molecular weight is 497.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research indicates that iodotamoxifen is metabolized differently than tamoxifen. In studies involving isolated rat hepatocytes, this compound showed a slower metabolism rate compared to tamoxifen, resulting in fewer glucuronide conjugates and a longer duration of action due to reduced side-chain demethylation . The metabolites identified include desmethyl-iodotamoxifen and 4-iodotamoxifen N-oxide, which retain the iodine moiety and contribute to the compound's pharmacological effectiveness .

Table 1: Metabolites of this compound

| Metabolite Name | Description |

|---|---|

| Desmethyl-4-iodotamoxifen | A primary metabolite with retained activity |

| 4-Iodotamoxifen N-oxide | An oxidized form contributing to efficacy |

| Alpha-hydroxydesmethyl-4-iodotamoxifen | Hydroxylated derivative enhancing activity |

| 4'-Hydroxy-4-iodotamoxifen | Confirmed via NMR spectroscopy |

Clinical Applications in Breast Cancer Treatment

This compound has been investigated for its potential benefits in treating breast cancer, particularly in cases where traditional therapies have failed. In vitro studies demonstrate that this compound exhibits cytotoxic effects on various breast cancer cell lines, including those resistant to standard tamoxifen therapy .

Case Study Insights

A notable study explored the effects of this compound on MDA-MB-231 cells (an estrogen receptor-negative cell line), revealing an IC50 value significantly lower than that of tamoxifen itself, indicating greater potency . This suggests that this compound may offer therapeutic advantages in treating resistant breast cancer types.

Future Directions and Research Opportunities

The ongoing research into this compound includes:

- Clinical Trials : Investigating its efficacy in patients with advanced breast cancer who have shown resistance to conventional treatments.

- Combination Therapies : Exploring synergistic effects when used with other anticancer agents.

- Pharmacogenomics : Understanding how genetic variations affect patient responses to this compound.

Properties

CAS No. |

76070-10-5 |

|---|---|

Molecular Formula |

C26H28INO |

Molecular Weight |

497.4 g/mol |

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]-2-iodophenoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C26H28INO/c1-4-23(20-11-7-5-8-12-20)26(21-13-9-6-10-14-21)22-15-16-25(24(27)19-22)29-18-17-28(2)3/h5-16,19H,4,17-18H2,1-3H3/b26-23- |

InChI Key |

BQCKHKPFDCASMY-RWEWTDSWSA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCN(C)C)I)C3=CC=CC=C3 |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC(=C(C=C2)OCCN(C)C)I)/C3=CC=CC=C3 |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCN(C)C)I)C3=CC=CC=C3 |

Synonyms |

iodotamoxifen iodotamoxifen, 125I-labeled, (Z)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.